Tenofovir alafenamide monofumarate

Description

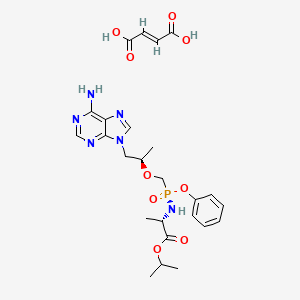

Structure

3D Structure of Parent

Properties

IUPAC Name |

(E)-but-2-enedioic acid;propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N6O5P.C4H4O4/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27;5-3(6)1-2-4(7)8/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24);1-2H,(H,5,6)(H,7,8)/b;2-1+/t15-,16+,33+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJAFWXKUKMUIR-FHPNUNMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OC[P@@](=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N6O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392275-56-7, 379270-38-9, 1422343-76-7 | |

| Record name | Tenofovir alafenamide fumarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1392275-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tenofovir alafenamide monofumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0379270389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GS-7339 monofumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422343767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propan-2-yl N-[(S)- ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]- oxy}methyl)(phenoxy)phosphoryl]-L-alaninate, (2E)-but-2-enedioate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TENOFOVIR ALAFENAMIDE MONOFUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2S5S51WW6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tenofovir Alafenamide Monofumarate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenofovir (B777) Alafenamide Monofumarate (TAF), a novel prodrug of the nucleotide reverse transcriptase inhibitor tenofovir, is a cornerstone in the management of HIV-1 and chronic hepatitis B infections. Its targeted delivery mechanism enhances intracellular concentrations of the active metabolite in lymphocytes and hepatocytes while reducing systemic plasma levels of tenofovir, thereby mitigating renal and bone toxicities associated with its predecessor, tenofovir disoproxil fumarate (B1241708) (TDF). This technical guide provides a comprehensive overview of the synthesis and characterization of Tenofovir Alafenamide Monofumarate, offering detailed experimental protocols, tabulated quantitative data, and visual representations of the synthetic pathway and mechanism of action to support researchers and professionals in the field of drug development.

Synthesis of this compound

The synthesis of this compound typically involves a two-step process: the synthesis of the tenofovir alafenamide free base, followed by its reaction with fumaric acid to form the monofumarate salt. Several methods have been reported, with variations primarily in the choice of solvents and reaction conditions, which can influence the polymorphic form of the final product.

General Synthesis Pathway

The industrial synthesis of TAF often starts from (R)-9-[2-(phosphonomethoxy)propyl]adenine (PMPA or tenofovir). A key intermediate is formed which then reacts with L-alanine isopropyl ester. The resulting tenofovir alafenamide free base is subsequently reacted with fumaric acid to yield this compound.[1][2]

A common laboratory-scale and industrial process involves the reaction of tenofovir alafenamide free base with fumaric acid.[3][4]

Experimental Protocol: Synthesis from Tenofovir Alafenamide Free Base

This protocol describes a common method for the preparation of this compound from its free base.

Materials:

-

Tenofovir Alafenamide (free base)

-

Fumaric Acid

-

Acetonitrile (B52724) (anhydrous)

-

Ethanol (B145695) (optional solvent)

-

n-Heptane (anti-solvent)

Procedure:

-

Charge a suitable reactor with Tenofovir Alafenamide free base and fumaric acid (in a molar ratio of approximately 1:1).[3]

-

Add acetonitrile as the solvent. The concentration can range from 10 to 200 g/L.[3]

-

Heat the mixture to reflux (approximately 70-75 °C) with stirring until all solids dissolve.[3]

-

Optionally, perform a hot filtration to remove any undissolved particulates.

-

Cool the solution gradually to 0-5 °C and maintain this temperature for several hours (e.g., 3 to 16 hours) to induce crystallization.[3][4]

-

Isolate the resulting solid product by filtration.

-

Wash the collected solid with cold acetonitrile.

-

Dry the product under vacuum at a temperature of approximately 50 °C.[3]

An alternative procedure involves using ethanol as the solvent and n-heptane as an anti-solvent. In this method, the free base and fumaric acid are dissolved in ethanol at 45-50°C, and the resulting solution is added to pre-cooled n-heptane to precipitate the product.[4]

Quantitative Data for Synthesis

| Parameter | Value | Reference |

| Molar Ratio (TAF Base:Fumaric Acid) | ~1.0 : 1.0 | [3] |

| Typical Solvent | Acetonitrile | [3][4] |

| Alternative Solvent System | Ethanol / n-Heptane | [4] |

| Reaction Temperature (dissolution) | 45-75 °C | [3][4] |

| Crystallization Temperature | 0-5 °C | [3][4] |

| Reported Yield | >90% | [2][4] |

| Reported Purity (HPLC) | >99.5% | [4] |

Characterization of this compound

Thorough characterization is crucial to confirm the identity, purity, and solid-state properties of the synthesized this compound. Various analytical techniques are employed for this purpose.

Experimental Workflow for Characterization

Detailed Methodologies

2.2.1. High-Performance Liquid Chromatography (HPLC/UPLC) for Purity

A validated reverse-phase HPLC or UPLC method is essential for determining the purity of TAF and quantifying any related substances.[5]

-

Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is commonly used.[6]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate, pH 3) and an organic solvent like acetonitrile is typical.[6]

-

Flow Rate: Approximately 1.0 mL/min for HPLC and 0.35 mL/min for UPLC.[5][6]

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is used to confirm the chemical structure of TAF.

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.[2][8]

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (d6-DMSO) is a common solvent.[2]

-

Experiments: ¹H NMR, ¹³C NMR, and ³¹P NMR spectra are recorded to confirm the presence of all structural components. 2D-NMR techniques can be used for unambiguous assignment of signals.[7][9]

2.2.3. Mass Spectrometry (MS) for Molecular Weight Verification

LC-MS/MS is a powerful tool for confirming the molecular weight and fragmentation pattern of TAF.[7][9][10]

-

Ionization: Electrospray ionization (ESI) in positive mode is typically used.[10]

-

Analysis: The mass-to-charge ratio (m/z) of the parent ion is determined, which should correspond to the molecular weight of the tenofovir alafenamide cation.

2.2.4. Powder X-ray Diffraction (PXRD) for Polymorphic Form Identification

PXRD is critical for identifying the crystalline form of TAF, as different polymorphs (e.g., Form I, II, III, S) can exist.[3][4]

-

Instrument: A standard powder X-ray diffractometer with Cu Kα radiation is used.

-

Analysis: The resulting diffraction pattern, with characteristic peaks at specific 2θ angles, is compared to reference patterns for known polymorphs.

Tabulated Characterization Data

| Analytical Technique | Key Parameters & Expected Results | Reference |

| HPLC/UPLC | Purity: >99.5%; Retention time is specific to the method. | [4][5] |

| LOD: ~50 ng/mL; LOQ: ~100 ng/mL (for related substances). | [11] | |

| ¹H NMR (d6-DMSO) | Characteristic peaks for the adenine, alanine, isopropyl, phenyl, and phosphonate (B1237965) moieties. | [2] |

| Mass Spectrometry (ESI+) | Expected m/z for Tenofovir Alafenamide [M+H]⁺: ~477.2 | [12] |

| PXRD | Specific 2θ peaks corresponding to the crystalline form (e.g., Form I, II, etc.). | [3][4] |

| Melting Point | 119.7 - 121.1 °C (for Form I). | [3][4] |

Mechanism of Action

Tenofovir alafenamide is a phosphonamidate prodrug of tenofovir.[12] This design allows for efficient cell penetration and targeted delivery.

Once inside the target cells (lymphocytes or hepatocytes), TAF is primarily hydrolyzed by cathepsin A to form a tenofovir-alanine intermediate.[10][13][14] This intermediate is then further processed to release tenofovir. Cellular kinases subsequently phosphorylate tenofovir twice to yield the active metabolite, tenofovir diphosphate (B83284) (TFV-DP).[13][15] TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase and, after incorporation into the growing viral DNA chain, causes chain termination, thus halting viral replication.[12][15] The enhanced plasma stability and targeted intracellular conversion of TAF lead to higher concentrations of the active metabolite in target cells compared to TDF, at a much lower administered dose.[13][16]

Conclusion

The synthesis and characterization of this compound are well-established processes that are critical for ensuring the quality, safety, and efficacy of this important antiviral agent. This guide has provided a detailed overview of the synthetic methodologies, comprehensive characterization techniques, and the underlying mechanism of action. The provided protocols, data tables, and diagrams serve as a valuable resource for scientists and professionals engaged in the research and development of antiretroviral therapies. Adherence to these well-defined procedures is paramount for the reproducible synthesis and rigorous quality control of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN108822149B - Preparation method of tenofovir alafenamide fumarate key intermediate - Google Patents [patents.google.com]

- 3. WO2017134089A1 - Crystalline forms of this compound - Google Patents [patents.google.com]

- 4. tdcommons.org [tdcommons.org]

- 5. researchgate.net [researchgate.net]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Isolation, LC-MS/MS and 2D-NMR characterization of alkaline degradants of tenofovir disoproxil fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. thebodypro.com [thebodypro.com]

- 13. Tenofovir alafenamide (TAF) clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. What is the mechanism of Tenofovir? [synapse.patsnap.com]

- 16. VEMLIDY Mechanism of Action | HCP Site [vemlidyhcp.com]

Tenofovir Alafenamide Monofumarate: A Deep Dive into its Mechanism of Action in HIV Replication

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of tenofovir (B777) alafenamide monofumarate (TAF) in the context of Human Immunodeficiency Virus (HIV) replication. It is intended for an audience with a strong background in virology, pharmacology, and drug development. This document will detail the molecular journey of TAF from a prodrug to a potent inhibitor of HIV reverse transcriptase, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: From Prodrug to Chain Terminator

Tenofovir alafenamide (TAF) is a novel phosphonamidate prodrug of tenofovir, an acyclic nucleotide analogue of deoxyadenosine (B7792050) monophosphate.[1] Its design as a prodrug enhances its cell-targeting capabilities and intracellular delivery, leading to a more favorable safety and efficacy profile compared to its predecessor, tenofovir disoproxil fumarate (B1241708) (TDF).[2][3] The mechanism of TAF in inhibiting HIV replication is a multi-step intracellular process that culminates in the termination of viral DNA synthesis.

Intracellular Uptake and Activation Pathway

TAF's journey begins with its passive diffusion into target cells, primarily CD4+ T-lymphocytes, which are the main sites of HIV replication.[2] Unlike TDF, which is largely converted to tenofovir in the plasma, TAF remains stable in the bloodstream, allowing for more efficient delivery to target cells.[2][4]

Once inside the cell, TAF undergoes a series of enzymatic conversions to become the active antiviral agent, tenofovir diphosphate (B83284) (TFV-DP).[1] This activation cascade is a key differentiator from TDF and is central to TAF's enhanced potency.

The intracellular activation of TAF proceeds as follows:

-

Hydrolysis by Cathepsin A: The initial and rate-limiting step in TAF's activation within peripheral blood mononuclear cells (PBMCs) is the hydrolysis of the phosphonamidate bond by the lysosomal serine protease, Cathepsin A (CatA).[1] This enzymatic cleavage removes the alanyl-phenyl moiety, yielding the intermediate metabolite, tenofovir-alanine (TFV-Ala). In hepatocytes, another enzyme, carboxylesterase 1 (CES1), also contributes to this initial hydrolysis.[5]

-

Conversion to Tenofovir: The TFV-Ala intermediate is subsequently hydrolyzed, releasing tenofovir into the cytoplasm.[6]

-

Phosphorylation to Tenofovir Monophosphate (TFV-MP): Cytosolic adenylate kinase 2 then phosphorylates tenofovir to form tenofovir monophosphate (TFV-MP).

-

Final Phosphorylation to Tenofovir Diphosphate (TFV-DP): The final and crucial phosphorylation step is carried out by nucleoside diphosphate kinase, which converts TFV-MP to the active metabolite, tenofovir diphosphate (TFV-DP).[1]

This efficient intracellular conversion results in significantly higher concentrations of the active TFV-DP in target cells compared to what is achieved with TDF administration.[7]

Inhibition of HIV-1 Reverse Transcriptase

The ultimate target of TFV-DP is the HIV-1 reverse transcriptase (RT), a viral enzyme essential for the conversion of the viral RNA genome into double-stranded DNA, a process known as reverse transcription.[8] TFV-DP acts as a competitive inhibitor and a chain terminator.

-

Competitive Inhibition: TFV-DP is a structural analog of the natural substrate for reverse transcriptase, deoxyadenosine triphosphate (dATP). It competes with dATP for binding to the active site of the HIV-1 RT enzyme.[8]

-

Chain Termination: Once incorporated into the growing viral DNA chain by reverse transcriptase, TFV-DP halts further elongation.[8][9] This is because tenofovir is an acyclic nucleotide, meaning it lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate.[8] The absence of this 3'-OH group effectively terminates the viral DNA synthesis, preventing the completion of the proviral DNA.[8]

By preventing the formation of a complete proviral DNA, TAF effectively blocks the integration of the viral genome into the host cell's DNA, thereby inhibiting HIV replication.

Quantitative Data Summary

The enhanced plasma stability and efficient intracellular targeting of TAF lead to significant differences in the pharmacokinetic profiles of TAF and TDF, which are summarized in the tables below.

Table 1: Comparative Plasma Pharmacokinetics of Tenofovir from TAF and TDF

| Parameter | Tenofovir Alafenamide (TAF) | Tenofovir Disoproxil Fumarate (TDF) | Fold Difference (TAF vs. TDF) | Reference(s) |

| Dose | 25 mg | 300 mg | 12-fold lower | [1] |

| Plasma Tenofovir Cmax (ng/mL) | ~15 | ~300 | ~20-fold lower | [7] |

| Plasma Tenofovir AUC (ng·h/mL) | ~135 | ~2287 | ~17-fold lower | [7] |

Table 2: Comparative Intracellular Pharmacokinetics of Tenofovir Diphosphate (TFV-DP) in PBMCs

| Parameter | Tenofovir Alafenamide (TAF) | Tenofovir Disoproxil Fumarate (TDF) | Fold Difference (TAF vs. TDF) | Reference(s) |

| Intracellular TFV-DP Cmax (fmol/10⁶ cells) | ~1500 | ~350 | ~4 to 5-fold higher | [7] |

| Intracellular TFV-DP AUC (fmol·h/10⁶ cells) | ~50,000 | ~10,000 | ~5-fold higher | [7] |

Table 3: Antiviral Efficacy in Clinical Studies

| Parameter | Tenofovir Alafenamide (TAF)-based Regimen | Tenofovir Disoproxil Fumarate (TDF)-based Regimen | Outcome | Reference(s) |

| HIV-1 RNA <50 copies/mL at Week 48 (Treatment-Naïve) | 92% | 90% | Non-inferior efficacy | [10] |

| HIV-1 RNA <50 copies/mL at Week 96 (Treatment-Naïve) | 87% | 85% | Non-inferior efficacy | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of tenofovir alafenamide.

Quantification of Intracellular Tenofovir Diphosphate in PBMCs by LC-MS/MS

Objective: To measure the concentration of the active metabolite, TFV-DP, within peripheral blood mononuclear cells.

Methodology:

-

PBMC Isolation: Whole blood is collected in CPT tubes and centrifuged to separate PBMCs from other blood components. The isolated PBMCs are washed and counted.

-

Cell Lysis and Protein Precipitation: A known number of PBMCs are lysed using a solution of 70% methanol. This step also serves to precipitate cellular proteins.

-

Analyte Extraction: The cell lysate is centrifuged, and the supernatant containing TFV-DP is collected.

-

Enzymatic Dephosphorylation: The extracted TFV-DP is converted back to tenofovir by incubation with a phosphatase enzyme. This step is necessary as TFV-DP is highly polar and not amenable to direct LC-MS/MS analysis.

-

Solid Phase Extraction (SPE): The resulting tenofovir is purified and concentrated from the reaction mixture using a solid-phase extraction column.

-

LC-MS/MS Analysis: The purified tenofovir is injected into a liquid chromatography-tandem mass spectrometry system. Separation is achieved on a C18 column, and detection is performed using multiple reaction monitoring (MRM) in positive ion mode.

-

Quantification: The concentration of tenofovir is determined by comparing the peak area to a standard curve prepared with known concentrations of tenofovir. The initial intracellular TFV-DP concentration is then back-calculated based on the cell count and the dilution factors.

HIV-1 Reverse Transcriptase Inhibition Assay

Objective: To determine the inhibitory activity of TFV-DP against HIV-1 reverse transcriptase.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), MgCl₂, dithiothreitol (B142953) (DTT), a homopolymeric template-primer such as poly(A)•oligo(dT), and recombinant HIV-1 reverse transcriptase.

-

Inhibitor Addition: Varying concentrations of TFV-DP are added to the reaction mixture. A control with no inhibitor is also included.

-

Reaction Initiation: The reaction is initiated by the addition of a mixture of deoxynucleoside triphosphates (dNTPs), including a labeled dATP (e.g., [³H]-dATP or a fluorescently labeled dATP).

-

Incubation: The reaction is incubated at 37°C for a defined period to allow for DNA synthesis.

-

Reaction Termination and Product Precipitation: The reaction is stopped by the addition of a strong acid (e.g., trichloroacetic acid), which also precipitates the newly synthesized DNA.

-

Quantification of DNA Synthesis: The precipitated DNA is collected on a filter membrane. The amount of incorporated labeled dATP is quantified using a scintillation counter (for [³H]-dATP) or a fluorescence plate reader.

-

IC₅₀ Determination: The percentage of inhibition of reverse transcriptase activity is calculated for each concentration of TFV-DP. The 50% inhibitory concentration (IC₅₀) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Antiviral Activity Assay (p24 Antigen ELISA)

Objective: To assess the ability of TAF to inhibit HIV-1 replication in a cell-based assay.

Methodology:

-

Cell Culture: A susceptible T-cell line (e.g., MT-4 cells) is cultured in appropriate media.

-

Drug Treatment: The cells are pre-treated with serial dilutions of TAF for a few hours before infection.

-

Viral Infection: The treated cells are then infected with a known amount of HIV-1.

-

Incubation: The infected cells are incubated for several days to allow for viral replication.

-

Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

-

p24 Antigen Quantification: The amount of HIV-1 p24 capsid protein in the supernatant, a marker of viral replication, is quantified using a commercially available p24 antigen ELISA kit.

-

EC₅₀ Determination: The percentage of inhibition of viral replication is calculated for each TAF concentration relative to the untreated virus control. The 50% effective concentration (EC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the drug concentration.

In Vitro Hydrolysis of Tenofovir Alafenamide by Cathepsin A

Objective: To confirm the role of Cathepsin A in the intracellular activation of TAF.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human Cathepsin A is prepared in a suitable buffer. A solution of TAF is also prepared.

-

Reaction Initiation: The enzymatic reaction is initiated by adding TAF to the Cathepsin A solution.

-

Incubation: The reaction mixture is incubated at 37°C.

-

Time-Point Sampling and Reaction Quenching: Aliquots of the reaction mixture are taken at different time points and the reaction is quenched by adding a strong acid or an organic solvent.

-

Analysis of Metabolites: The samples are analyzed by LC-MS/MS to quantify the disappearance of TAF and the appearance of the hydrolysis product, tenofovir-alanine.

-

Kinetic Parameter Determination: The rate of hydrolysis is calculated, and kinetic parameters such as Km and Vmax can be determined by varying the substrate concentration.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Intracellular activation pathway of TAF and its mechanism of action on HIV-1 reverse transcriptase.

Caption: Experimental workflow for the quantification of intracellular tenofovir diphosphate (TFV-DP) in PBMCs.

Caption: Logical relationship comparing the pharmacokinetic and pharmacodynamic properties of TAF and TDF.

References

- 1. mdpi.com [mdpi.com]

- 2. Tenofovir Diphosphate and Emtricitabine Triphosphate Concentrations in Blood Cells Compared with Isolated Peripheral Blood Mononuclear Cells: A New Measure of Antiretroviral Adherence? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Contributions of Cathepsin A and Carboxylesterase 1 to the Hydrolysis of Tenofovir Alafenamide in the Human Liver, and the Effect of CES1 Genetic Variation on Tenofovir Alafenamide Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simple and rapid determination of the enzyme kinetics of HIV-1 reverse transcriptase and anti-HIV-1 agents by a fluorescence based method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fybreeds.com [fybreeds.com]

- 6. Steady state kinetics and inhibition of HIV-1 reverse transcriptase by a non-nucleoside dipyridodiazepinone, BI-RG-587, using a heteropolymeric template - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An LC-MS/MS method for determination of tenofovir (TFV) in human plasma following tenofovir alafenamide (TAF) administration: Development, validation, cross-validation, and use of formic acid as plasma TFV stabilizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HIV Pre-Exposure Prophylaxis Adherence Test using Reverse Transcription Isothermal Amplification Inhibition Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Crystalline Polymorphs of Tenofovir Alafenamide Monofumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir (B777) Alafenamide (TAF), a prodrug of the nucleotide reverse transcriptase inhibitor tenofovir, is a critical component in the treatment of HIV-1 and chronic hepatitis B infections. The solid-state properties of an active pharmaceutical ingredient (API) are paramount to its stability, solubility, and bioavailability. Tenofovir alafenamide monofumarate (TAF-MF), the 1:1 molar ratio form of TAF and fumaric acid, is known to exhibit polymorphism, existing in multiple distinct crystalline forms.

This technical guide provides an in-depth overview of the known crystalline structures of TAF monofumarate polymorphs. It consolidates crystallographic, thermal, and spectroscopic data from publicly available scientific literature and patent filings. A significant finding in the available literature is the distinction between polymorphs that are true co-crystals, salts, or a mixture thereof, a characteristic that can be elucidated by techniques such as solid-state NMR.[1]

While at least three primary polymorphic forms—designated Form I, Form II, and Form III—are described in patent literature, detailed single-crystal X-ray diffraction data, the gold standard for unambiguous structure determination, is not available for all.[2] However, a comprehensive single-crystal structure has been reported for a TAF monofumarate hemihydrate, which is described as a metastable phase featuring a mixture of co-crystal and salt characteristics.[3][4] This guide will present the complete data for this hemihydrate and collate the available powder diffraction and thermal analysis data for Forms I, II, and III for comparative purposes.

Fully Characterized Structure: this compound Hemihydrate

A significant breakthrough in understanding TAF monofumarate's solid state was the successful crystallization and single-crystal X-ray diffraction analysis of a hemihydrate form (TAF:fumarate:H₂O = 2:2:1).[3] This form is particularly noteworthy as it exists as a phase-pure mixture of a co-crystal (75%) and a salt (25%).[3] In the salt portion, a proton transfer occurs from one of the fumaric acid molecules to the adenine (B156593) moiety of a TAF molecule.[3]

Crystallographic Data

The definitive single-crystal X-ray diffraction results provide a detailed atomic arrangement for this specific monofumarate form. The data is summarized in Table 1.

Table 1: Single-Crystal Crystallographic Data for this compound Hemihydrate

| Parameter | Value |

| Chemical Formula | C₄₆H₆₀N₁₂O₁₅P₂ |

| Formula Weight | 1122.99 g/mol |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 11.258(2) |

| b (Å) | 13.125(3) |

| c (Å) | 18.598(4) |

| α (°) | 88.54(3) |

| β (°) | 87.21(3) |

| γ (°) | 79.12(3) |

| Volume (ų) | 2690.4(10) |

| Z | 2 |

| Calculated Density (g/cm³) | 1.387 |

| Absorption Coeff. (mm⁻¹) | 0.158 |

| F(000) | 1184.0 |

| Data sourced from Wang, J.-W., et al. (2020).[3] |

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide insights into the thermal stability and phase transitions of the material.

-

TGA: The TGA curve for the hemihydrate shows a weight loss of 1.39% before 120 °C, corresponding to the loss of the crystalline water molecule (calculated as 1.49%). After this initial water loss, the compound is stable up to 187 °C, at which point decomposition begins.[1]

-

DSC: The DSC thermogram shows a continuous solvate loss before 120 °C, consistent with the TGA data.[1]

Comparative Analysis of TAF Monofumarate Polymorphs: Forms I, II, and III

While single-crystal structures are not publicly available for Forms I, II, and III, they have been characterized using other analytical techniques, primarily Powder X-ray Diffraction (PXRD) and thermal analysis, as detailed in patent literature.[2] Solid-state NMR studies have suggested that Form I exists as a mixed ionization state or a pure salt, whereas Forms II and III are pure co-crystal forms.[1]

Powder X-ray Diffraction (PXRD) Data

PXRD is a key technique for distinguishing between different polymorphic forms. The characteristic 2θ peaks for Forms I, II, and III are summarized in Table 2.

Table 2: Comparative PXRD Data for TAF Monofumarate Polymorphs (Characteristic Peaks in °2θ)

| Form I[2] | Form II[2] | Form III[2] |

| 5.3 ± 0.1 | 7.3 ± 0.2 | 5.6 ± 0.1 |

| 9.8 ± 0.1 | 9.4 ± 0.1 | 7.3 ± 0.2 |

| 10.4 ± 0.1 | 10.1 ± 0.1 | 10.5 ± 0.1 |

| 15.9 ± 0.1 | - | - |

| 16.2 ± 0.1 | - | - |

| 16.6 ± 0.1 | - | - |

| (Data measured with Cu-Kα radiation) |

Thermal Analysis Data

The thermal properties of the polymorphs, such as melting point and heat of fusion, are critical indicators of their relative stability. According to the heat of fusion rule, a higher melting point and heat of fusion generally indicate a more thermodynamically stable form at temperatures below the melting point.[2]

Table 3: Comparative Thermal Analysis Data for TAF Monofumarate Polymorphs

| Parameter | Form I | Form II | Form III |

| Melting Point | 119.7 to 121.1 °C[5] | Onset: 125.8 °C; Peak: 128.8 °C[2] | N/A |

| Heat of Fusion | N/A | 104.8 J/g[2] | N/A |

| TGA Profile | N/A | Anhydrous; no significant mass loss before decomposition.[2] | Anhydrous; no significant mass loss before decomposition.[2] |

| Hygroscopicity | Hygroscopic[2] | Non-hygroscopic[2] | Non-hygroscopic[2] |

| (N/A: Data not available in the cited sources) |

Based on the available data, Form II is the thermodynamically stable anhydrous form below its melting point.[2]

Experimental Protocols

Preparation of Polymorphs

This protocol is based on the procedure described in patent WO 02/08241 A2.[5]

-

Charge a suitable reactor with tenofovir alafenamide free base, 1.0 molar equivalent of fumaric acid, and acetonitrile.

-

Heat the mixture to reflux temperature to achieve complete dissolution of all solids.

-

Perform a hot filtration of the resulting solution to remove any particulates.

-

Cool the filtrate to 5 °C and maintain at this temperature for approximately 16 hours to induce crystallization.

-

Collect the resulting white solid by filtration.

-

Rinse the collected solid with cold acetonitrile.

-

Dry the product under vacuum to yield TAF Monofumarate Form I.

This protocol describes a slurry conversion method from Form I, as detailed in patent WO 2017/134089 A1.[2] Form II is identified as the thermodynamically more stable form.

-

Suspend TAF Monofumarate Form I in acetonitrile. A typical concentration is approximately 100 g/L.

-

Vigorously stir the suspension (slurry) at room temperature (20-30 °C).

-

Maintain the slurry for an extended period, typically 10 days or more, to allow for the conversion to the more stable Form II.

-

Collect the crystals by filtration.

-

Optionally, wash the collected crystals with acetonitrile.

-

Dry the product under vacuum at room temperature.

This protocol is for the generation of single crystals suitable for X-ray diffraction, as described by Wang, J.-W., et al. (2020).[3]

-

Dissolve Tenofovir Alafenamide Hemifumarate (TAF-HF, the 2:1 form) and fumaric acid in dimethyl sulfoxide (B87167) (DMSO).

-

Allow the solution to stand undisturbed at ambient temperature.

-

Slow evaporation of the solvent over several days will yield colorless, block-like single crystals of the TAF Monofumarate Hemihydrate.

General Characterization Methodologies

-

Powder X-ray Diffraction (PXRD): PXRD patterns are typically recorded on a diffractometer using Cu-Kα radiation (λ = 1.5406 Å). The instrument is operated, for example, at 40 kV and 250 mA. Data is collected over a 2θ range of 3.0° to 40.0° with a scan speed of 5°/min.[1]

-

Differential Scanning Calorimetry (DSC): DSC analysis is performed on a calibrated instrument. A sample (typically 2-5 mg) is placed in a sealed aluminum pan and heated at a constant rate, commonly 10 °C/min, under a nitrogen purge (e.g., 50 mL/min).[1]

-

Thermogravimetric Analysis (TGA): TGA is conducted by heating a sample (typically 5-10 mg) on a microbalance in a controlled furnace. The sample is heated at a constant rate, such as 10 °C/min, under a nitrogen atmosphere to monitor weight loss as a function of temperature.[1]

-

Solid-State Nuclear Magnetic Resonance (ssNMR): High-resolution ¹⁵N ssNMR spectra are acquired to determine the ionization state (salt vs. co-crystal). The technique is highly sensitive to the local chemical environment of the nitrogen atoms in the adenine moiety of TAF.[1]

Visualizations

Polymorphic and Salt/Co-crystal Relationships

The following diagram illustrates the known relationships between the different forms of TAF monofumarate, highlighting the conversion pathway and the nature of each solid form as determined by ssNMR and single-crystal XRD.

General Experimental Workflow for Polymorph Characterization

This diagram outlines a typical workflow for the discovery and characterization of new polymorphic forms of an API like TAF monofumarate.

Conclusion

The polymorphic landscape of this compound is complex, featuring multiple anhydrous forms and at least one hydrated form. The distinction between salt and co-crystal states is a critical physicochemical attribute of these polymorphs. While a complete single-crystal structural elucidation has been achieved for a metastable hemihydrate form, such data for the primary anhydrous polymorphs (Forms I, II, and III) remains elusive in the public domain. Form II is identified as the most thermodynamically stable anhydrous polymorph based on thermal analysis. This guide consolidates the currently available data to aid researchers and drug development professionals in understanding and controlling the solid-state chemistry of this vital pharmaceutical compound. Further research, particularly the successful single-crystal growth and analysis of Forms I, II, and III, would provide invaluable insights into their structure-property relationships.

References

- 1. On the Single-Crystal Structure of Tenofovir Alafenamide Mono-Fumarate: A Metastable Phase Featuring a Mixture of Co-Crystal and Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2017134089A1 - Crystalline forms of this compound - Google Patents [patents.google.com]

- 3. ES2806604T3 - Crystalline forms of this compound - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. tdcommons.org [tdcommons.org]

Solid-State Properties of Tenofovir Alafenamide Monofumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir (B777) alafenamide (TAF), a novel prodrug of the nucleotide reverse transcriptase inhibitor tenofovir, is a cornerstone in the treatment of HIV-1 and chronic hepatitis B infections.[1] Marketed as the hemifumarate salt in products like Vemlidy® and as a component in combination therapies such as Genvoya® and Descovy®, its efficacy and safety profile are intrinsically linked to its solid-state properties.[2][3][4] The monofumarate form of tenofovir alafenamide (TAF-MF) exists in multiple polymorphic forms, each possessing distinct physicochemical characteristics that can significantly influence the drug's stability, solubility, and bioavailability.[1] Understanding and controlling these solid-state forms is paramount for consistent drug product quality and performance.

This technical guide provides an in-depth overview of the solid-state properties of tenofovir alafenamide monofumarate, focusing on its known polymorphic forms. It consolidates crystallographic, thermal, and spectroscopic data, details the experimental methodologies used for characterization, and presents logical workflows for solid-state analysis.

Polymorphism of this compound

This compound is known to exist in at least four distinct crystalline forms, designated as Form I, Form II, Form III, and Form S (a solvate).[1][5][6][7] These polymorphs, along with the tenofovir alafenamide hemifumarate (TAF-HF), free base (TA), and hydrochloride salt (TA HCl), have been the subject of investigation to understand their structural relationships and relative stabilities.[1][8] The differentiation between these forms is critical, as polymorphism can affect key pharmaceutical attributes such as hygroscopicity, dissolution rate, and manufacturability.[1][6] For instance, Forms II and III have been highlighted for their non-hygroscopic nature, a desirable property for pharmaceutical processing and storage.[9]

The solid-state landscape of TAF fumarates is complex, featuring a continuum between salts and co-crystals.[1][8] This is attributed to the small difference in pKa values between the basic nitrogen atoms on the adenine (B156593) core of tenofovir alafenamide and the acidic protons of fumaric acid.[1] Investigations using single-crystal X-ray diffraction and solid-state NMR (ssNMR) have revealed that while TAF hemifumarate exists as a co-crystal, TAF monofumarate Form I can be a mixed ionization state complex or a pure salt.[1][8] In contrast, Forms II and III of TAF monofumarate are reported to be pure co-crystal forms.[1][8] A metastable hemihydrate of TAF monofumarate has also been identified, which exists as a mixture of 75% co-crystal and 25% salt.[2][3][10]

Data Summary of Solid-State Forms

The following tables summarize the key quantitative data for the different solid-state forms of tenofovir alafenamide and its fumarate (B1241708) salts.

Table 1: X-Ray Powder Diffraction (XRPD) Data for this compound Polymorphs and Hemifumarate

| Form | Characteristic 2θ Angles (±0.1-0.2°) |

| Form I | 5.3, 9.8, 10.4, 15.9, 16.2, 16.6[5][9] |

| Form II | 7.3, 9.4, 10.1[5][6] |

| Form III | 5.6, 7.3, 10.5[5][6] |

| Form S | 4.8, 10.3, 10.6[6] |

| Hemifumarate (TAF-HF) | 6.9, 8.6, 10.0, 11.0, 12.2, 15.9, 16.3, 20.2, 20.8[5][9] |

Data collected using Cu-Kα radiation (λ = 0.15419 nm) at room temperature.

Table 2: Single-Crystal Crystallographic Data for Tenofovir Alafenamide (TA) and its Hemifumarate (TAF-HF)

| Parameter | Tenofovir Alafenamide (TA) | Tenofovir Alafenamide Hemifumarate (TAF-HF) |

| Crystal System | Orthorhombic | Tetragonal |

| Space Group | P2₁2₁2₁ | P4₂2₁2 |

| a (Å) | Data not available | Data not available |

| b (Å) | Data not available | Data not available |

| c (Å) | Data not available | Data not available |

| α (°) | 90 | 90 |

| β (°) | 90 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | Data not available | Data not available |

| Z | Data not available | Data not available |

| Stoichiometry | TAF | TAF : Fumaric Acid (2:1) |

Detailed cell parameters were not consistently available across the search results. The asymmetric unit of TAF-HF contains one molecule of tenofovir alafenamide and half a molecule of fumaric acid.[1][8]

Table 3: Solubility Data

| Compound | Solvent | Solubility |

| Tenofovir Alafenamide Fumarate | Water (pH 2.0) | Soluble[11] |

| Tenofovir Alafenamide Fumarate | Water (up to pH 8.0) | Slightly soluble[11] |

| Tenofovir Alafenamide Fumarate | DMSO | 100 mg/mL[12] |

| Tenofovir Alafenamide Fumarate | Ethanol | 100 mg/mL[12] |

| Tenofovir Alafenamide Fumarate | Water | 10 mg/mL[12] |

| Tenofovir Alafenamide | Methanol | Freely soluble[11] |

| Tenofovir Alafenamide | Ethanol | Soluble[11] |

| Tenofovir Alafenamide | Isopropanol | Sparingly soluble[11] |

| Tenofovir Alafenamide | Acetone | Slightly soluble[11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of solid-state characterization. The following protocols are based on the descriptions found in the cited literature.

X-Ray Powder Diffraction (XRPD)

XRPD is a primary technique for identifying crystalline phases and differentiating between polymorphs.

-

Instrument: X'Pert PRO diffractometer (PANalytical) or equivalent.[1]

-

Radiation Source: Cu-Kα radiation (wavelength λ = 0.15419 nm).[1][5]

-

Instrument Settings:

-

Optics:

-

Detector: 1D-PIXcel solid-state line detector.[1]

-

Scan Parameters:

-

Sample Preparation: The sample is placed on a programmable XYZ-stage, often in a well plate holder.[1]

Single-Crystal X-Ray Diffraction (SC-XRD)

SC-XRD provides definitive structural information, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

-

Crystal Growth: Suitable single crystals of TAF and its salts/co-crystals can be obtained by methods such as slow cooling of a saturated solution (e.g., TAF in acetonitrile) or recrystallization in non-conventional solvents like DMSO.[1][13]

-

Data Collection: A suitable single crystal is mounted on a diffractometer. Data is collected at a controlled temperature.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². Hydrogen atoms are typically located from difference Fourier maps and refined isotropically.[1] Disordered groups, if present, are modeled over multiple positions with refined occupancy ratios.[1]

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of the solid forms, such as melting point, desolvation, and decomposition.

-

Instrument: TA DSC Q100 differential scanning calorimeter or equivalent.[10]

-

Heating Rate: A typical heating rate is 10 °C/min.[10]

-

Atmosphere: The analysis is conducted under a nitrogen purge.[10]

-

Sample Preparation: A small amount of the sample is weighed into an appropriate pan (e.g., aluminum).

-

TGA-DSC Analysis: TGA coupled with DSC can provide simultaneous information on mass loss and thermal events. This is particularly useful for identifying desolvation processes.[13]

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

ssNMR, particularly ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS) NMR, is a powerful tool for determining the ionization state (salt vs. co-crystal) of TAF fumarates by probing the local chemical environment of the nitrogen atoms.[1][8]

-

Methodology: The ¹⁵N CP-MAS NMR spectra of the TAF fumarate samples are acquired and compared to reference spectra of the TAF free base (non-protonated) and TAF hydrochloride salt (protonated).[1]

-

Interpretation: Shifts in the ¹⁵N signals, particularly in the regions corresponding to the adenine ring nitrogens, indicate the degree of proton transfer from fumaric acid to TAF, thus distinguishing between salt and co-crystal forms.[1]

Visualizations

Experimental Workflow for Solid-State Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound polymorphs.

Caption: Workflow for Polymorph Screening and Characterization.

Logical Relationship of TAF Solid Forms

The following diagram illustrates the relationships between the different solid forms of tenofovir alafenamide.

References

- 1. mdpi.com [mdpi.com]

- 2. On the Single-Crystal Structure of Tenofovir Alafenamide Mono-Fumarate: A Metastable Phase Featuring a Mixture of Co-Crystal and Salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. login.medscape.com [login.medscape.com]

- 4. Tenofovir alafenamide (TAF) clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ES2806604T3 - Crystalline forms of this compound - Google Patents [patents.google.com]

- 6. data.epo.org [data.epo.org]

- 7. tdcommons.org [tdcommons.org]

- 8. researchgate.net [researchgate.net]

- 9. WO2017134089A1 - Crystalline forms of this compound - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. tmda.go.tz [tmda.go.tz]

- 12. selleckchem.com [selleckchem.com]

- 13. On the Single-Crystal Structure of Tenofovir Alafenamide Mono-Fumarate: A Metastable Phase Featuring a Mixture of Co-Crystal and Salt - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Prodrug Activation Pathway of Tenofovir Alafenamide Monofumarate (TAF)

Introduction

Tenofovir (B777) Alafenamide (TAF) is a novel phosphonamidate prodrug of the nucleotide reverse transcriptase inhibitor (NRTI) tenofovir.[1][2] Developed as a successor to tenofovir disoproxil fumarate (B1241708) (TDF), TAF exhibits a distinct pharmacological profile characterized by greater plasma stability and more efficient delivery of the active metabolite, tenofovir diphosphate (B83284) (TFV-DP), into target cells such as peripheral blood mononuclear cells (PBMCs) and hepatocytes.[3][4][5] This targeted intracellular activation allows TAF to achieve high antiviral efficacy at a dose ten times lower than that of TDF, which correlates with an improved safety profile regarding renal function and bone mineral density.[3] This guide provides an in-depth examination of the metabolic cascade responsible for TAF's activation, supported by quantitative data and key experimental methodologies.

Core Activation Pathway

The activation of TAF is a multi-step intracellular process that transforms the stable, cell-permeant prodrug into its pharmacologically active form, tenofovir diphosphate (TFV-DP). This process relies on specific cellular enzymes that vary by cell type.

Step 1: Cellular Uptake TAF is designed for efficient passage into target cells. In lymphoid cells and PBMCs, entry is primarily mediated by passive diffusion.[4] In hepatocytes, uptake occurs through both passive diffusion and active transport mechanisms involving the OATP1B1 and OATP1B3 transporters.[3]

Step 2: Initial Hydrolysis by Cellular Esterases Once inside the cell, TAF undergoes hydrolysis, a critical step catalyzed by different enzymes depending on the cellular environment:

-

In PBMCs and other lymphoid cells, the lysosomal serine protease Cathepsin A (CatA) is the principal enzyme responsible for cleaving the carboxyester bond of TAF.[1][4][6][7]

-

In hepatocytes, Carboxylesterase 1 (CES1) is the primary hydrolase that metabolizes TAF.[1][3][4][8]

Step 3: Formation of Intermediates and Conversion to Tenofovir (TFV) The initial hydrolysis yields a partially stable alanine (B10760859) metabolite (TFV-Ala).[1][2][3] The phenol (B47542) group is then released through intramolecular cyclization, and the TFV-Ala conjugate is subsequently converted to the parent nucleoside analogue, tenofovir (TFV).[1][2] This conversion can occur spontaneously, facilitated by the acidic pH within lysosomes.[1]

Step 4: Phosphorylation to the Active Moiety (TFV-DP) The final stage of activation involves two sequential phosphorylation steps catalyzed by host cell kinases:

-

Tenofovir (TFV) is first phosphorylated to tenofovir monophosphate (TFV-MP) .[5][9]

-

TFV-MP is then further phosphorylated to the active metabolite, tenofovir diphosphate (TFV-DP) .[1][5][9]

TFV-DP acts as a competitive inhibitor of viral reverse transcriptase (in HIV) or polymerase (in HBV) and, upon incorporation into the growing viral DNA chain, causes chain termination, thereby halting viral replication.[1][2][10][11]

Caption: Intracellular activation pathway of Tenofovir Alafenamide (TAF).

Quantitative Data Summary

The unique activation pathway of TAF results in a distinct pharmacokinetic and pharmacodynamic profile compared to its predecessor, TDF.

Table 1: Pharmacokinetic Parameters of TAF and its Metabolite Tenofovir in Plasma

| Parameter | TAF | Tenofovir (from TAF) | Condition | Reference |

|---|---|---|---|---|

| Plasma Half-life (t½) | 0.51 hours | 32.37 - 40 hours | - | [3][10][12] |

| Time to Peak (Tmax) | 0.33 hours | ~2-3 hours | Fasting | [3][10] |

| Peak Concentration (Cmax) | 218.74 ng/mL | 0.03 µg/mL | Fasting | [3][12] |

| Peak Concentration (Cmax) | 173.37 ng/mL | - | High-Fat Meal | [3] |

| Area Under Curve (AUC) | 132.10 h·ng/mL | 0.40 µg·h/mL | Fasting | [3][12] |

| Area Under Curve (AUC) | 211.84 h·ng/mL | - | High-Fat Meal |[3] |

Note: Administration with a high-fat meal results in a 65% increase in TAF exposure (AUC) despite a lower Cmax.[3][10]

Table 2: Comparative In Vitro Antiviral Efficacy

| Compound | Cell Type | EC50 (Mean ± SD) | Potency vs. TFV | Reference |

|---|---|---|---|---|

| TAF | CD4+ T-lymphocytes | 11.0 ± 3.4 nM | >600-fold | [7] |

| TAF | Monocyte-Derived Macrophages (MDMs) | 9.7 ± 4.6 nM | 80-fold |[7] |

Table 3: Steady-State Plasma Tenofovir Exposure (Day 10)

| Prodrug (Daily Dose) | Tenofovir AUC | Reference |

|---|---|---|

| TAF (25 mg) | 267.7 ng·h/mL | [8] |

| TDF (300 mg) | 1918.0 ng·h/mL |[8] |

Key Experimental Protocols

The elucidation of the TAF activation pathway has been supported by specific in vitro experimental models.

Protocol 1: Identification of Key Hydrolyzing Enzymes

This protocol was designed to identify the primary enzymes responsible for the initial hydrolysis of TAF in different cellular environments.

-

Objective: To determine the roles of Cathepsin A (CatA) and Carboxylesterase 1 (CES1) in TAF metabolism.[1]

-

Methodology:

-

Overexpression Model: Human Embryonic Kidney (HEK293T) cells were transiently transfected to overexpress either CatA or CES1. Control cells were mock-transfected.[1]

-

Knockdown Model: HeLa cells were treated with RNA interference (RNAi) constructs to specifically knockdown the expression of CatA.[1]

-

Incubation: Transfected or treated cells were incubated with TAF for a defined period (e.g., 45 or 90 minutes).[1]

-

Metabolite Quantification: Following incubation, cells were lysed, and the intracellular concentrations of TAF metabolites were quantified using High-Performance Liquid Chromatography (HPLC) combined with mass spectrometry.[1][7]

-

-

Key Findings:

-

Overexpression of CatA and CES1 in HEK293T cells increased intracellular TAF hydrolysis by 2-fold and 5.5-fold, respectively, compared to controls.[1]

-

Knockdown of CatA expression in HeLa cells resulted in a 5-fold reduction in TAF metabolism.[1]

-

These results confirm the pivotal role of CatA in TAF activation in cells like lymphocytes and the significant contribution of CES1 in hepatic cells.[1]

-

References

- 1. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thebodypro.com [thebodypro.com]

- 3. Pharmacokinetics of Tenofovir Alafenamide Fumarate and Tenofovir in the Chinese People: Effects of Non-Genetic Factors and Genetic Variations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Metabolism and antiretroviral activity of tenofovir alafenamide in CD4+ T-cells and macrophages from demographically diverse donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. publications.aap.org [publications.aap.org]

- 11. Introduction - Clinical Review Report: Tenofovir Alafenamide (Vemlidy) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

The Genesis of a Targeted Prodrug: An In-depth Guide to the Discovery and Development of Tenofovir Alafenamide

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Tenofovir (B777) alafenamide (TAF), a novel prodrug of the nucleotide reverse transcriptase inhibitor tenofovir (TFV), represents a significant advancement in antiviral therapy for HIV-1 and chronic hepatitis B (CHB). Developed by Gilead Sciences, TAF was engineered to improve upon the safety profile of its predecessor, tenofovir disoproxil fumarate (B1241708) (TDF), particularly concerning renal and bone toxicity. This was achieved through a strategic medicinal chemistry approach that enhances plasma stability and facilitates targeted intracellular delivery of tenofovir to lymphocytes and hepatocytes. This targeted delivery mechanism allows for a greater than 90% reduction in plasma tenofovir concentrations compared to TDF, while achieving four- to seven-fold higher intracellular concentrations of the active metabolite, tenofovir diphosphate (B83284) (TFV-DP).[1] This improved pharmacokinetic profile translates to non-inferior antiviral efficacy at a much lower dose (10 or 25 mg for TAF vs. 300 mg for TDF) with statistically significant improvements in markers of renal safety and bone mineral density.[2][3] This guide provides a detailed overview of the discovery, mechanism of action, and the preclinical and clinical development of tenofovir alafenamide, complete with experimental methodologies and quantitative data.

Introduction: The Need for a Successor to TDF

Tenofovir disoproxil fumarate (TDF) was a cornerstone of antiretroviral therapy for over a decade, lauded for its potency and high barrier to resistance.[2] However, its molecular design led to rapid conversion to tenofovir in the bloodstream.[4] The resulting high systemic exposure to tenofovir was associated with risks of nephrotoxicity and reductions in bone mineral density (BMD), particularly with long-term use.[2][5] These off-target effects created a clear clinical need for a new tenofovir prodrug that could maintain the high antiviral efficacy of TDF while minimizing systemic exposure and associated toxicities. The development of TAF was a direct response to this need, aiming to create a "magic bullet" that would deliver the active agent precisely to the target cells where HIV and HBV replicate.[6]

Discovery and Medicinal Chemistry: The ProTide Approach

The development of TAF (formerly GS-7340) is a prime example of the application of "protide" (pro-nucleotide) technology.[7] The core challenge was to mask the highly polar phosphonic acid group of tenofovir to improve cell permeability and control its activation location.[8]

TAF is a phosphonamidate prodrug.[9] Its chemical structure, isopropyl (2S)-2-[[[(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy]methyl-phenoxy-phosphoryl]amino]propanoate, was meticulously designed.[7] The key modifications from tenofovir are the addition of a phenyl group and an L-alanine isopropyl ester. This specific combination renders TAF highly stable in plasma, preventing premature cleavage by plasma esterases that rapidly hydrolyze TDF.[10][11] This stability is crucial, allowing the intact prodrug to circulate and reach target tissues.

Mechanism of Action: Targeted Intracellular Activation

The therapeutic advantage of TAF lies in its unique intracellular activation pathway, which is distinct from that of TDF.

-

Cellular Uptake: TAF, being more lipophilic than TDF, efficiently diffuses across the cell membrane into target cells like lymphocytes and hepatocytes.

-

Intracellular Hydrolysis: Inside the cell, TAF is a substrate for Cathepsin A, a lysosomal carboxypeptidase that is highly expressed in lymphoid cells and hepatocytes.[10] Cathepsin A cleaves the isopropyl ester, initiating the conversion cascade.

-

Intermediate Formation: This initial step is followed by the spontaneous release of the phenol (B47542) group, forming a cell-impermeable tenofovir-alanine (TFV-Ala) conjugate.[9]

-

Conversion to Tenofovir: The TFV-Ala intermediate is then hydrolyzed by other intracellular hydrolases to release the parent tenofovir molecule.

-

Phosphorylation: Finally, cellular kinases phosphorylate tenofovir twice to yield the pharmacologically active metabolite, tenofovir diphosphate (TFV-DP).[10]

-

Viral Inhibition: TFV-DP acts as a competitive inhibitor of HIV-1 reverse transcriptase and HBV polymerase. It is incorporated into the growing viral DNA chain, causing chain termination and halting viral replication.[10][12]

This targeted intracellular conversion results in high concentrations of TFV-DP within target cells while maintaining very low levels of tenofovir in the plasma, thereby reducing exposure to non-target tissues like the kidneys and bone.[1][6]

Preclinical Development

Preclinical studies for TAF focused on confirming its enhanced plasma stability, potent antiviral activity, and favorable intracellular pharmacokinetic profile compared to TDF.

In Vitro Studies

Antiviral Activity: TAF demonstrated potent antiviral activity against a wide range of HIV-1 subtypes (A-G), HIV-1 groups (M, N, O), and HIV-2 isolates.[13] In peripheral blood mononuclear cells (PBMCs), the mean 50% effective concentration (EC50) for TAF against 29 primary HIV-1 isolates was 3.5 nM.[13] TAF also showed potent activity against HBV.[13]

Cytotoxicity: The selectivity index (SI), a ratio of cytotoxicity to antiviral activity (CC50/EC50), was high for TAF, indicating a wide therapeutic window. For example, in MT-2 cells, the SI was >10,638.[13]

Plasma Stability: A key design feature of TAF is its enhanced stability in plasma. In vitro experiments showed that TAF is significantly more stable in human plasma than TDF.[13][14] This stability prevents premature conversion to tenofovir, which is key to its improved safety profile. When pretreated with 100% human serum to mimic in vivo exposure, TAF's antiviral potency was maintained, whereas TDF's activity was significantly reduced.[11]

| Parameter | TAF | TDF | Tenofovir (TFV) | Cell Type | Reference |

| Mean EC50 (nM) | 5.2 | 21.0 | 4,200 | MT-2 Cells | [14] |

| Mean EC50 (nM) | 3.5 | N/A | N/A | PBMCs (HIV-1) | [13] |

| Mean EC50 (nM) | 1.8 | N/A | N/A | PBMCs (HIV-2) | [13] |

| CC50 (nM) | >55,300 | >47,800 | >1,000,000 | MT-2 Cells | [14] |

| Selectivity Index | >10,638 | >2,276 | >238 | MT-2 Cells | [14] |

Table 1: Comparative In Vitro Antiviral Activity and Cytotoxicity.

Experimental Protocols

Protocol: In Vitro Anti-HIV-1 Activity Assay (MT-4 Cells)

-

Cell Seeding: MT-4 cells, a human T-cell line highly susceptible to HIV, are seeded into 96-well microtiter plates at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.[15]

-

Compound Preparation: Test compounds (TAF, TDF, etc.) are prepared in a series of dilutions (e.g., 3-fold or 5-fold serial dilutions).

-

Infection and Treatment: 50 µL of diluted compound is added to the appropriate wells. Subsequently, 50 µL of an HIV-1 stock (e.g., HIV-1IIIB) is added at a multiplicity of infection (MOI) sufficient to cause significant cell death in control wells within 4-5 days.[15] Control wells include virus-only and cell-only controls.

-

Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 4-5 days.[15]

-

Quantification of Viral Activity:

-

MTT Assay (Cell Viability): After incubation, 10-20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. A solubilization solution (e.g., 10% SDS) is then added to dissolve the formazan (B1609692) crystals, and the absorbance is read on a microplate reader. The EC50 is calculated as the concentration of the drug that protects 50% of cells from virus-induced death.[15]

-

p24 Antigen ELISA (Viral Replication): Cell culture supernatants are collected and clarified by centrifugation. The concentration of the viral p24 capsid protein is quantified using a commercial sandwich ELISA kit.[7] The supernatant is added to antibody-coated plates, followed by a detection antibody and an enzyme conjugate. After adding a substrate and stop solution, the absorbance is read. The EC50 is the drug concentration that inhibits p24 production by 50% compared to the virus control.[7][14]

-

Protocol: Plasma Stability Assay

-

Sample Preparation: TAF is spiked into fresh human plasma (containing K2EDTA as an anticoagulant) at a known concentration.

-

Incubation: Samples are incubated at 37°C. Aliquots are removed at various time points (e.g., 0, 1, 2, 4, 8 hours).

-

Reaction Quenching: To stop enzymatic degradation at each time point, the reaction is quenched, often by protein precipitation with an organic solvent like acetonitrile (B52724) or by immediate acidification with formic acid.[4]

-

Quantification: The concentrations of remaining intact TAF and the appearance of its metabolite, tenofovir, are measured using a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. The rate of disappearance of TAF is used to determine its plasma half-life.

Clinical Development

The clinical development program for TAF was designed to demonstrate non-inferior efficacy to TDF but with a superior safety profile.

Pharmacokinetics

Phase I/II studies confirmed the preclinical findings in humans. A study in HIV-infected, treatment-naive adults showed that a 40 mg dose of TAF resulted in significantly lower plasma tenofovir exposure (AUC) compared to a 300 mg dose of TDF. Despite this, the intracellular concentrations of the active TFV-DP in PBMCs were approximately 9-fold higher with the 40 mg TAF dose than with TDF.

| Parameter (Day 14) | TAF 40 mg | TDF 300 mg | Reference |

| Plasma Tenofovir Cmax (ng/mL) | 13 | 207 | |

| Plasma Tenofovir AUC (ng·h/mL) | 383 | 1810 | |

| Intracellular TFV-DP (µM in PBMCs) | 8.2 | 0.9 |

Table 2: Comparative Pharmacokinetics of TAF vs. TDF.

Phase III Efficacy and Safety

Numerous large, randomized, double-blind Phase III trials established the non-inferior efficacy and superior safety of TAF-based regimens compared to TDF-based regimens for both HIV and CHB treatment.

HIV Treatment: In two pivotal Phase III studies (Studies 104 and 111) in treatment-naive HIV-1 infected adults, a single-tablet regimen containing TAF was compared to one containing TDF (both with elvitegravir, cobicistat, and emtricitabine). At 48 weeks, the TAF regimen was non-inferior to the TDF regimen in achieving viral suppression (HIV-1 RNA <50 copies/mL). However, the TAF group showed significantly smaller decreases in hip and spine bone mineral density and smaller increases in serum creatinine (B1669602), indicating better bone and renal safety.

CHB Treatment: Similar results were seen in two Phase III trials in adults with CHB (HBeAg-negative and HBeAg-positive). TAF was non-inferior to TDF in achieving viral suppression (HBV DNA <29 IU/mL) at week 48 and week 96. The TAF group again demonstrated a more favorable profile for bone and renal safety parameters.[9] Long-term follow-up to 8 years confirmed sustained viral suppression with TAF and stable bone and renal markers.[13]

| Parameter Change from Baseline (Week 96) | TAF-based Regimen | TDF-based Regimen | p-value | Reference |

| Median Change in eGFR (mL/min) | -1.2 | -4.8 | <0.001 | |

| Mean % Change in Hip BMD | -0.33% | -2.51% | <0.001 | [9] |

| Mean % Change in Spine BMD | -0.75% | -2.57% | <0.001 | [9] |

| Discontinuation due to Renal AE | 0.05% (3/6360) | 0.47% (14/2962) | <0.001 |

Table 3: Key Renal and Bone Safety Outcomes from Clinical Trials.

Clinical Trial Methodology

Protocol: Representative Phase III Trial Design (e.g., NCT01940341 for CHB)

-

Study Design: A multicenter, randomized, double-blind, active-controlled, non-inferiority study.

-

Participants: Treatment-naive or experienced adults with chronic hepatitis B, stratified by HBeAg status. Key inclusion criteria often include HBV DNA levels above a certain threshold and adequate baseline renal function (e.g., eGFR > 60 mL/min).[14] Key exclusion criteria include co-infection with HIV, hepatitis C, or hepatitis D, and decompensated liver disease.

-

Randomization and Blinding: Participants are randomized (typically in a 2:1 ratio) to receive either TAF (25 mg daily) or TDF (300 mg daily). Both participants and investigators are blinded to the treatment assignment.[9]

-

Primary Efficacy Endpoint: The primary endpoint is the proportion of participants with HBV DNA levels below the limit of detection (e.g., <29 IU/mL) at a specific time point (e.g., Week 48), with a pre-defined non-inferiority margin (e.g., -10%).[14]

-

Key Safety Endpoints:

-

Renal Function: Assessed by measuring changes from baseline in serum creatinine and calculated estimated glomerular filtration rate (eGFR) using the Cockcroft-Gault formula. Urine protein-to-creatinine ratio and markers of tubular function (e.g., retinol-binding protein, beta-2-microglobulin) are also monitored.

-

Bone Mineral Density: Assessed by dual-energy X-ray absorptiometry (DXA) scans of the hip and lumbar spine at baseline and subsequent time points (e.g., Week 48, 96).[9]

-

-

Statistical Analysis: The primary efficacy analysis is conducted on the per-protocol and/or intent-to-treat populations. Safety analyses are conducted on all randomized participants who received at least one dose of the study drug.

Conclusion

The discovery and development of tenofovir alafenamide is a success story in targeted drug design and delivery. By leveraging a sophisticated prodrug strategy, TAF successfully uncoupled the high intracellular concentration of TFV-DP required for antiviral efficacy from the high systemic tenofovir concentrations that posed a risk for off-target toxicities with TDF. Rigorous preclinical and clinical evaluation consistently demonstrated that TAF offers a non-inferior efficacy profile to TDF but with a significantly improved renal and bone safety profile. This makes TAF-based regimens a preferred option for the long-term management of HIV and CHB, particularly in aging patient populations and those with pre-existing comorbidities.

References

- 1. Liquid chromatography-tandem mass spectrometric determination of tenofovir-diphosphate in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. cellbiolabs.com [cellbiolabs.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Validation and implementation of liquid chromatographic-mass spectrometric (LC-MS) methods for the quantification of tenofovir prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ijper.org [ijper.org]

The Chemical Fortress: An In-depth Technical Guide to the Stability and Degradation of Tenofovir Alafenamide Monofumarate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and degradation profile of Tenofovir (B777) Alafenamide (TAF) Monofumarate, a critical nucleotide reverse transcriptase inhibitor. Understanding the stability of TAF is paramount for ensuring its therapeutic efficacy and safety, from formulation development to clinical application. This document details the outcomes of forced degradation studies, outlines key experimental protocols, and visualizes the degradation pathways to offer a complete picture of TAF's chemical behavior under stress.

Executive Summary

Tenofovir Alafenamide (TAF) is a prodrug of tenofovir, designed for enhanced intracellular delivery and an improved safety profile compared to its predecessor, tenofovir disoproxil fumarate (B1241708) (TDF).[1][2] The inherent chemical stability of TAF monofumarate is a key attribute, yet it is susceptible to degradation under specific stress conditions. This guide summarizes findings from various studies that have systematically investigated its stability under hydrolytic, oxidative, thermal, and photolytic stress, as mandated by ICH guidelines. The primary degradation pathways involve the hydrolysis of the phosphonamidate and ester bonds, leading to the formation of key metabolites and degradation products. A thorough understanding of these pathways is crucial for the development of stable pharmaceutical formulations and robust analytical methods.

Chemical Stability Profile

Forced degradation studies are instrumental in elucidating the intrinsic stability of a drug substance. TAF monofumarate has been subjected to a battery of stress tests to identify potential degradation products and pathways. The following sections and tables summarize the quantitative outcomes of these studies.

Hydrolytic Degradation

TAF exhibits varying stability across the pH spectrum. It is particularly susceptible to degradation in acidic conditions, while showing greater stability in neutral and alkaline environments.[1]

Table 1: Summary of Hydrolytic Degradation of Tenofovir Alafenamide Monofumarate

| Stress Condition | Reagent | Temperature | Duration | Degradation (%) | Reference |

| Acid Hydrolysis | 1 M HCl | 60°C | 2 hours | 13.8 | [3] |

| Alkaline Hydrolysis | 1 M NaOH | 60°C | 2 hours | 10.44 | [3] |

| Neutral Hydrolysis | Water | 60°C | 4 hours | 13.16 | [3] |

Oxidative Degradation

Oxidative stress can lead to the degradation of TAF. Studies have shown that TAF is sensitive to oxidative conditions, a critical consideration for manufacturing and storage.[4]

Table 2: Summary of Oxidative Degradation of this compound

| Stress Condition | Reagent | Temperature | Duration | Degradation (%) | Reference |

| Oxidation | 3% H₂O₂ | Room Temp. | 4 hours | 12.19 | [3] |

Thermal and Photolytic Degradation

TAF has been shown to be relatively stable under thermal and photolytic stress, although some degradation is observed.

Table 3: Summary of Thermal and Photolytic Degradation of this compound

| Stress Condition | Condition | Duration | Degradation (%) | Reference |

| Thermal Degradation | 70°C | 24 hours | Not specified | |

| Photolytic Degradation | UV light | 24 hours | Not specified |

Key Degradation Products and Pathways

The degradation of TAF primarily proceeds through the hydrolysis of its phosphonamidate and ester linkages. The two major degradation products identified under stress conditions are:

-

PMPA ((R)-9-[2-(phosphonomethoxy)propyl]adenine) [5]

-

Phenyl hydrogen((((R)-l-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate [5]

The following diagram illustrates the primary degradation pathway of Tenofovir Alafenamide.

Caption: Primary degradation pathway of Tenofovir Alafenamide.

Experimental Protocols

Accurate assessment of TAF stability relies on robust and validated analytical methods. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common technique employed.[6][7][8][9]

Stability-Indicating RP-HPLC Method

A typical stability-indicating HPLC method for TAF analysis is summarized below.

Table 4: Example of a Validated RP-HPLC Method for TAF Stability Studies

| Parameter | Condition |

| Column | Inertsil ODS C18 (100 x 4.6 mm, 5 µm)[6] |

| Mobile Phase A | Ammonium acetate (B1210297) buffer (pH 6.0): 70%THF+30%ACN (990:10)[6] |

| Mobile Phase B | Ammonium acetate buffer (pH 6.0): 70%THF+30%ACN (500:500)[6] |

| Elution Mode | Gradient[6] |

| Flow Rate | 1.5 mL/min[6] |

| Column Temperature | 45°C[6] |

| Detection Wavelength | 260 nm[6] |

| Injection Volume | 10 µL |

| Retention Time | ~6.5 min[6] |

Forced Degradation Experimental Workflow

The following diagram outlines a typical workflow for conducting forced degradation studies on TAF.

Caption: Workflow for forced degradation studies of TAF.

Conclusion